molecular formula C13H13NS B3055666 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 66200-59-7

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No. B3055666
CAS RN: 66200-59-7
M. Wt: 215.32 g/mol
InChI Key: XURYGPTVBIUZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a chemical compound with the molecular formula C13H13NS and a molecular weight of 215.313 . It is used for proteomics research .


Synthesis Analysis

Various 4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for various biological activities in different models . The structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine consists of piperidine (also called tetrahydropyridine) which is an amine heterocycle consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is composed of a phenyl group attached to a tetrahydrothieno[2,3-c]pyridine core .


Chemical Reactions Analysis

4,5,6,7-Tetrahydrothieno pyridine and their derivatives are important heterocyclic compounds that are widely distributed in nature . They have emerged as an important class of molecules due to their biodiversities from the industrial perspective .


Physical And Chemical Properties Analysis

The molecular formula of 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is C13H13NS and it has a molecular weight of 215.313 .

Scientific Research Applications

Chemical Synthesis

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibits notable properties in chemical synthesis. Mackay and Waigh (1982) found that treating N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens with acids leads to the formation of thienotetrahydro-pyridines, including 4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Mackay & Waigh, 1982). This showcases its potential in the realm of organic synthesis.

Role in Drug Development

This compound serves as a crucial core in drug development. Sangshetti et al. (2014) highlighted its significance, noting various derivatives synthesized and evaluated for biological activities, including as potential lead molecules for future drugs (Sangshetti et al., 2014).

Anticonvulsant Activities

Ohkubo et al. (1996) researched its derivatives, such as 4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, for anticonvulsant activity against seizures in mice (Ohkubo et al., 1996).

Glucose-6-Phosphatase Inhibitors

Madsen et al. (2000) discovered its application as glucose-6-phosphatase inhibitors, important in diabetes research (Madsen et al., 2000).

Anticancer Activity

Rao et al. (2018) reported the synthesis of 5-substituted derivatives, exploring its biological activities, particularly in anticancer research (Rao et al., 2018).

Inhibiting Tumor Necrosis Factor-α

Fujita et al. (2002) synthesized novel derivatives that effectively inhibited TNF-α production, a key factor in inflammatory diseases (Fujita et al., 2002).

Mechanism of Action

While the specific mechanism of action for 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not mentioned in the search results, it is noted that various 4,5,6,7-tetrahydrothieno pyridine derivatives have shown potent biological activities and may be considered as lead molecules for the development of future drugs .

Future Directions

The tetrahydrothieno pyridine nucleus has become the prime choice of researchers for future study considering its clinical output and safety margin .

properties

IUPAC Name

4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-4-10(5-3-1)12-8-14-9-13-11(12)6-7-15-13/h1-7,12,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURYGPTVBIUZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)SC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508526
Record name 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

CAS RN

66200-59-7
Record name 4,5,6,7-Tetrahydro-4-phenylthieno[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66200-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 2
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 3
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 4
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 6
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.